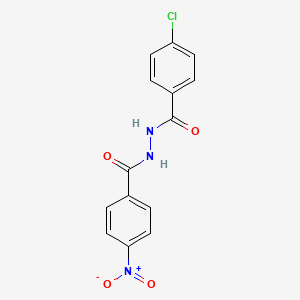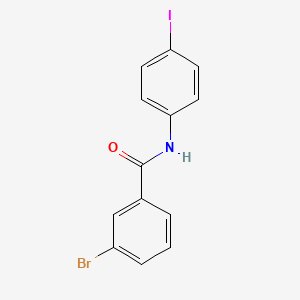![molecular formula C19H15N3O B11552288 Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- CAS No. 1197010-79-9](/img/structure/B11552288.png)
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenol group attached to a complex azo and imino structure. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- typically involves a multi-step process. One common method is the azo coupling reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This salt then undergoes coupling with another aromatic compound to form the azo compound. The imino group is introduced through a subsequent reaction with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale azo coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are carefully controlled to ensure high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: The azo group can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, especially at the ortho and para positions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Dilute nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in enzymes, while the azo and imino groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(phenylazo)-: Another azo compound with similar structural features but different substitution patterns.
Phenol, 4-(2-phenyldiazenyl)-: A stereoisomer with a different spatial arrangement of the azo group.
Uniqueness
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenol, azo, and imino groups allows for a wide range of chemical reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1197010-79-9 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H15N3O/c23-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)22-21-17-7-2-1-3-8-17/h1-14,23H |
InChI Key |
JXHFGNGOTPNMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11552208.png)
![4-nitro-N~2~-[(E)-(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B11552214.png)
![N'~1~,N'~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11552216.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11552232.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552241.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate](/img/structure/B11552249.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11552256.png)

![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)

![4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11552280.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B11552297.png)

![Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11552304.png)
